molecular formula C11H17ClFN5 B12227693 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12227693
M. Wt: 273.74 g/mol
InChI Key: AZCLSJJJMCCSAI-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl and a fluoro group, while the other is substituted with a methyl group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The ethyl and fluoro groups are introduced to the pyrazole ring through substitution reactions. This can be done using ethyl halides and fluorinating agents, respectively.

    Coupling of Pyrazole Rings: The final step involves the coupling of the two pyrazole rings through a methylene bridge. This can be achieved using formaldehyde and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole rings.

    Substitution: The fluoro and ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can introduce various functional groups to the pyrazole rings.

Scientific Research Applications

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an enzyme inhibitor or receptor modulator.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    1-ethyl-1H-pyrazol-5-amine: This compound shares the pyrazole ring structure but lacks the fluoro and methylene bridge substitutions.

    1-methyl-1H-pyrazol-4-ylmethanamine: Similar to the target compound but without the ethyl and fluoro groups.

Uniqueness: 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to the presence of both ethyl and fluoro groups, as well as the methylene bridge connecting the two pyrazole rings

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-3-17-11(12)10(7-15-17)6-13-4-9-5-14-16(2)8-9;/h5,7-8,13H,3-4,6H2,1-2H3;1H

InChI Key

AZCLSJJJMCCSAI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CN(N=C2)C)F.Cl

Origin of Product

United States

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